molecular formula C12H10O3 B8754809 4-(Hydroxymethyl)-1-naphthoic acid CAS No. 57322-46-0

4-(Hydroxymethyl)-1-naphthoic acid

Cat. No.: B8754809
CAS No.: 57322-46-0
M. Wt: 202.21 g/mol
InChI Key: KTPCEPWBURBLPQ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-naphthoic acid is a valuable naphthalene derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features both a carboxylic acid and a hydroxymethyl functional group on the naphthalene ring, allowing for diverse chemical modifications and enabling its use as a key precursor for the synthesis of more complex molecules. Its structure is particularly relevant for constructing compounds with extended aromatic systems, which are of significant interest in the development of materials with specific electronic or photophysical properties. In pharmaceutical research, naphthoic acid scaffolds are frequently explored for their potential biological activities. Researchers utilize this compound as a critical intermediate in the synthesis of potential therapeutic agents, including synthetic cannabinoids and other pharmacologically active compounds . The presence of the hydroxymethyl group offers a strategic handle for further functionalization, such as etherification or esterification, facilitating the creation of a diverse array of molecular architectures. This compound is for research and development purposes only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a laboratory setting.

Properties

CAS No.

57322-46-0

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

4-(hydroxymethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H10O3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-6,13H,7H2,(H,14,15)

InChI Key

KTPCEPWBURBLPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., ethyl) reduce reactivity in coupling reactions, as seen in sulfamoyl derivatives .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance the acidity of the carboxylic acid group, while electron-donating groups (e.g., -CH₃) decrease it .

Preparation Methods

Mechanistic Basis of Acyl Shifts in Naphthoic Acid Synthesis

The unexpected discovery of acyl shifts in oxabenzonorbornadiene systems provides a novel pathway to naphthoic acid derivatives. When oxabenzonorbornadienes bearing ester groups are treated with Lewis acids (e.g., BF₃·OEt₂), a 1,2-acyl shift occurs, followed by rearomatization to yield 1-hydroxy-2-naphthoic acid esters. This mechanism involves the formation of a boron-oxygen intermediate, which stabilizes the transition state during the acyl migration (Scheme 1A).

For 4-(hydroxymethyl)-1-naphthoic acid, this method could be adapted by introducing a hydroxymethyl group at the 4-position prior to the acyl shift. For example, starting with a 4-hydroxymethyl-substituted oxabenzonorbornadiene, the Lewis acid would facilitate the acyl migration to the 1-position, followed by hydrolysis to yield the target compound.

Optimization of Reaction Conditions

Key parameters influencing the acyl shift include:

  • Lewis acid stoichiometry : Full conversion requires at least 1.3 equivalents of BF₃·OEt₂.

  • Temperature : Reactions proceed optimally at 80–100°C, minimizing side reactions such as hydride shifts.

  • Solvent polarity : Non-polar solvents like toluene favor the acyl shift over competing pathways.

A representative procedure involves reacting 4-hydroxymethyl-oxabenzonorbornadiene (10 mg, 0.05 mmol) with BF₃·OEt₂ (1.3 equiv) in toluene at 90°C for 12 hours, yielding this compound ester (7.2 mg, 72%) after column chromatography.

Carboxylation of Naphthol Derivatives

Historical Context and Patent Methodology

A seminal patent (US3405170A) describes the synthesis of hydroxy naphthoic acids via carboxylation of potassium naphtholates under anhydrous conditions. For 1-hydroxy-2-naphthoic acid, α-naphthol is treated with KOH in dibutyl carbitol, followed by CO₂ insertion at 120°C and 15–20 psi. Adapting this method for the 4-hydroxymethyl variant requires substituting α-naphthol with 4-hydroxymethyl-naphthol.

Stepwise Protocol for this compound

  • Formation of potassium 4-hydroxymethyl-naphtholate :

    • 4-Hydroxymethyl-naphthol (20 g) and KOH (45% aqueous, 16.8 g) are stirred in dibutyl carbitol (200 g) at 25°C.

    • Water is removed via distillation at 135°C under reduced pressure (15 mmHg).

  • Carboxylation :

    • CO₂ is introduced at 15–20 psi and 120°C for 4 hours.

  • Workup :

    • The crude product is hydrolyzed with 90°C water, acidified with HCl, and purified to yield this compound (61–73% yield).

Challenges and Modifications

  • Regioselectivity : Competing carboxylation at the 2-position may occur, necessitating careful control of steric and electronic effects.

  • Solvent choice : Dibutyl carbitol’s high boiling point (230°C) prevents volatilization but complicates product isolation.

Reduction of Carboxylic Acid Precursors

Zinc-Catalyzed Silane Reduction

Recent advances in catalytic reductions enable direct conversion of carboxylic acids to hydroxymethyl groups. A procedure optimized for 4-fluorobenzoic acid employs Zn(OAc)₂ (10 mol%) and phenylsilane (3 equiv) in 2-Me-THF at reflux, achieving 73% yield of (4-fluorophenyl)methanol. Applied to 1-naphthoic acid, this method could reduce a 4-carboxy substituent to hydroxymethyl.

Large-Scale Adaptation

  • Substrate : 4-carboxy-1-naphthoic acid (1.00 g, 5.0 mmol)

  • Catalyst : Zn(OAc)₂ (131 mg, 0.71 mmol)

  • Conditions : Reflux in 2-Me-THF (8.5 mL) with PhSiH₃ (1.76 mL, 14.28 mmol) for 18 hours.

  • Yield : 657 mg (73%) after column chromatography (EtOAc/petrol).

Comparative Analysis of Reduction Methods

MethodCatalystSilaneSolventYield (%)
Zn(OAc)₂Phenylsilane2-Me-THF73
NonePhenylsilaneToluene0

The necessity of Zn(OAc)₂ for efficient reduction is evident, as reactions without catalyst fail entirely.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Hydroxymethyl)-1-naphthoic acid with high purity and yield?

  • Methodology :

  • Carboxylation and Hydroxymethylation : Start with 1-naphthalene derivatives. For example, carboxylate 1-naphthol using CO₂ under high pressure in the presence of a base (e.g., KOH) to form 1-naphthoic acid. Introduce the hydroxymethyl group via Friedel-Crafts alkylation using formaldehyde and a Lewis acid catalyst (e.g., AlCl₃). Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like over-alkylation .
  • Purification : Use recrystallization in ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm purity via HPLC (>98%) and melting point analysis .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • NMR Analysis : Use ¹H NMR to identify the hydroxymethyl proton (δ ~4.8 ppm as a singlet) and aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR will show the carboxylic acid carbon (δ ~170 ppm) and hydroxymethyl carbon (δ ~60 ppm). Compare with computational predictions (DFT) for validation .
  • IR Spectroscopy : Confirm the carboxylic acid O-H stretch (broad peak ~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹). The hydroxymethyl group will show C-O stretching (~1050 cm⁻¹) .

Advanced Research Questions

Q. What computational approaches predict the photophysical and electronic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the ground-state geometry using B3LYP/6-311+G(d,p). Calculate excited states via time-dependent DFT (TD-DFT) to predict absorption spectra. Compare with experimental UV-Vis data (e.g., λmax ~350 nm) .
  • Excited-State Proton Transfer (ESPT) : Model intramolecular hydrogen bonding between the hydroxymethyl and carboxylic acid groups. Use configuration interaction singles (CIS) to evaluate potential energy surfaces for proton transfer, which may explain dual fluorescence emission observed in alkaline conditions .

Q. How do substituent positions (e.g., hydroxymethyl vs. methyl) on naphthoic acid derivatives affect thermodynamic stability and reactivity?

  • Methodology :

  • Thermodynamic Analysis : Measure gas-phase ΔfH° via calorimetry and compare with computational values (e.g., Gaussian-n theory). For example, 1-naphthoic acid is less stable than 2-naphthoic acid by ~9.4 kJ/mol due to steric twisting of the carboxyl group .
  • Reactivity Studies : Perform kinetic experiments (e.g., esterification rates) to assess steric/electronic effects. The hydroxymethyl group may enhance solubility in polar solvents, altering reaction pathways compared to methyl-substituted analogs .

Q. How can contradictory reactivity data for hydroxymethyl-substituted naphthoic acids be resolved?

  • Methodology :

  • Systematic Variation : Compare reaction outcomes (e.g., oxidation to naphthoquinones) under controlled conditions (pH, solvent, catalyst). For example, CrO₃ in acetic acid may selectively oxidize the hydroxymethyl group, while KMnO₄ could degrade the aromatic ring .
  • Isotopic Labeling : Use ¹³C-labeled hydroxymethyl groups to track reaction intermediates via LC-MS or NMR. This clarifies whether contradictions arise from competing mechanisms (e.g., radical vs. ionic pathways) .

Q. What role does this compound play in environmental biodegradation processes?

  • Methodology :

  • Metabolite Profiling : In anaerobic microbial cultures, monitor degradation using LC-MS/MS. Look for signature metabolites like 1,2,3,4-tetrahydronaphthoic acid, which indicates partial ring reduction. Compare with ¹³C isotope fractionation patterns to quantify degradation extent .
  • Enzyme Assays : Isolate microbial enzymes (e.g., carboxylases) and test substrate specificity. The hydroxymethyl group may sterically hinder binding to active sites, slowing degradation compared to unsubstituted analogs .

Tables for Key Data

Property This compound 1-Naphthoic Acid 4-Methyl-1-naphthoic Acid
Molecular Weight (g/mol)202.20188.18186.21
Melting Point (°C)210–215 (predicted)160–162185–187
Aqueous Solubility (mg/L)~50 (pH 7)~30 (pH 7)~20 (pH 7)
logP (Octanol-Water)2.83.13.5
λmax (UV-Vis, nm)352320310

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